molecular formula C9H15NO3 B13255964 Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Cat. No.: B13255964
M. Wt: 185.22 g/mol
InChI Key: AYUVCHHHSGKOEH-UHFFFAOYSA-N
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Description

Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a bicyclic organic compound featuring a fused pyran-pyrrole ring system in a fully saturated (octahydro) configuration. The methyl ester group at the 7a-position enhances its stability and solubility, making it a versatile intermediate in pharmaceutical and materials chemistry. This compound is cataloged in synthetic building block libraries, highlighting its utility in drug discovery and organic synthesis .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3

InChI Key

AYUVCHHHSGKOEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCOCC1CNC2

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of 1,5-Dicarbonyl Compounds

A predominant method involves the intramolecular cyclization of 1,5-dicarbonyl compounds bearing a pyrrole core, which facilitates the formation of the octahydropyrano[3,4-c]pyrrole ring system. For instance, the synthesis of related compounds like tert-butyl N-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamate hydrochloride involves cyclization of suitable precursors such as 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters under acidic conditions, typically using p-toluenesulfonic acid as a catalyst.

Multi-Step Organic Synthesis

The synthesis often proceeds via the following steps:

  • Preparation of key intermediates: Starting from substituted pyrrole derivatives, such as 2-methylpyrrole esters.
  • Cyclization: Under acidic or catalytic conditions, these intermediates undergo intramolecular cyclization to generate the fused octahydropyrano[3,4-c]pyrrole core.
  • Functional group modifications: Introduction of ester groups (methylation) and protection/deprotection steps, especially for amino functionalities, using carbamate protecting groups like tert-butyl carbamate (Boc).

Stereochemical Control

Stereochemistry at the 3a and 7a positions is critical, with stereoselective synthesis achieved via chiral catalysts or resolved precursors. The stereochemical configuration influences biological activity and is maintained through stereospecific reaction conditions.

Reaction Mechanisms and Key Intermediates

Reaction Type Mechanism & Key Intermediates Reagents & Conditions Outcome
Cyclization Nucleophilic attack of the pyrrole nitrogen on an electrophilic carbonyl carbon, forming a cyclic hemiacetal or lactam intermediate Acid catalysis (e.g., p-toluenesulfonic acid), reflux Formation of the fused octahydropyrano[3,4-c]pyrrole ring system
Esterification Nucleophilic attack of methanol on carboxylic acids or acid chlorides Acidic or basic catalysis, reflux Methyl ester formation, yielding methyl (or analogous) derivatives
Protection/Deprotection Boc protection involves nucleophilic attack by di-tert-butyl dicarbonate on amines Use of Boc anhydride, base, or acid for deprotection Stable carbamate groups that can be selectively removed under acidic conditions

Optimization of Reaction Conditions

Parameter Optimal Conditions Impact
Temperature Reflux (80–120°C) Ensures sufficient energy for cyclization without decomposition
Solvent Dichloromethane (DCM), tetrahydrofuran (THF) Solvent polarity influences yield and selectivity
Catalyst p-Toluenesulfonic acid, Lewis acids Promotes cyclization and esterification reactions
Reaction Time 4–24 hours Sufficient for complete conversion; monitored via TLC

Data Tables and Research Outcomes

Summary of Key Synthesis Parameters

Study/Source Starting Material Reaction Conditions Yield (%) Stereoselectivity Remarks
2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters Acid catalysis, reflux 65–78 Diastereomeric ratios > 90:10 High stereochemical fidelity
Chiral precursors Chiral catalysts, low temperature 50–70 Enantiomeric excess > 95% Stereoselective synthesis achieved

Reaction Pathway Schematic

Pyrrole derivative → Acidic cyclization → Fused octahydropyrano[3,4-c]pyrrole core → Esterification → Methyl (or other alkyl) derivatives

Scientific Research and Applications

The synthesized methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate serves as a versatile intermediate in medicinal chemistry, particularly in designing receptor antagonists, enzyme inhibitors, and other bioactive molecules. Its stereochemistry and functional groups are crucial for biological activity, with ongoing research exploring its pharmacological potential.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Methyl Octahydropyrano[3,4-c]pyrrole-7a-carboxylate
  • Core Structure : Fused pyran-pyrrole bicyclic system with full saturation (octahydro).
  • Functional Groups : Methyl ester at the 7a-position.
  • Key Properties : High stability due to saturation, making it suitable for harsh synthetic conditions .
Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate ()
  • Core Structure: Monocyclic pyrrole with substituents at the 1-, 2-, 3-, and 5-positions.
  • Functional Groups: Ethyl ester, cyano, aminophenyl, and methyl groups.
  • Key Properties: Electron-withdrawing cyano and electron-donating aminophenyl groups enhance reactivity in coupling reactions. Analytical C 68.71%, H 4.88%, N 12.33% (calcd) vs. C 68.84%, H 4.86%, N 12.37% (found) .
Methyl (4aR)-1-[(2,4-Dimethoxyphenyl)methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]pyridazine-3-Carboxylate ()
  • Core Structure : Pyrrolo[1,2-b]pyridazine (fused pyrrole-pyridazine).
  • Functional Groups : Methyl ester, dimethoxyphenyl, hydroxyl, and ketone groups.
  • Key Properties : Heteroaromatic pyridazine ring and methoxy groups may improve photophysical properties. LCMS: m/z 657 [M+H]⁺ .
39-{(E)-4-[(2R,3RS,4aS,7S,8S,8aR)-3,8-Dihydroxy-2-{(2S,3S)-3-Hydroxybutan-2-yl}octahydropyrano[3,2-c]pyran-7-yl]-3-Methylbut-2-enoyloxy}non-4-enoic Acid ()
  • Core Structure : Polycyclic pyran systems with hydroxyl and acyloxy substituents.
  • Functional Groups : Multiple hydroxyl groups, esterified unsaturated chains.

Physicochemical Properties

Compound Name (Reference) Molecular Formula* Molecular Weight (g/mol) Key Functional Groups Stability/Reactivity Insights
This compound ~C₁₁H₁₇NO₃ ~215.26 Methyl ester, saturated bicyclic High thermal/chemical stability
Ethyl pyrrole-3-carboxylate derivative C₂₆H₂₂N₄O₄ 454.48 Cyano, aminophenyl, ethyl ester Reactive for cross-coupling
Pyridazine-methyl ester C₂₃H₂₇N₃O₆ 441.48 Dimethoxyphenyl, ketone Photostable, moderate polarity
Polyhydroxy pyran acid C₃₉H₅₈O₁₂ 758.87 Multiple hydroxyls, acyloxy High polarity, hygroscopic

*Estimated for the target compound based on structural analogs.

Biological Activity

Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 40725-89-1

The compound features a unique bicyclic structure that may contribute to its biological activity. The structural characteristics allow for interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of octahydropyrano[3,4-c]pyrrole exhibit significant antimicrobial activity. For example, chromeno[3,4-c]pyrrole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like gentamicin .

Compound TypeActivity LevelTarget Organisms
Chromeno[3,4-c]pyrroleHighStaphylococcus aureus, Escherichia coli
Methyl octahydropyrano...ModerateVarious bacterial strains

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including multidrug-resistant strains .

Mechanism of Action :

  • Inhibition of DNA synthesis : Compounds may interfere with the DNA replication process.
  • Induction of apoptosis : Activation of apoptotic pathways leading to cancer cell death.

Case Studies

  • Study on Anticancer Efficacy :
    • A study investigated the effects of a related compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM.
    • Findings : The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing :
    • A series of tests were conducted to evaluate the antibacterial properties against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli.
    • : The compound's structural features contribute to its ability to disrupt bacterial cell walls.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could also modulate receptor activity, influencing various cellular responses.

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